6-Amino-4-(2-aminoethyl)pyridin-2-OL
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Overview
Description
6-Amino-4-(2-aminoethyl)pyridin-2-OL is a heterocyclic organic compound that contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-(2-aminoethyl)pyridin-2-OL can be achieved through several methods. Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-(2-aminoethyl)pyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Amino-4-(2-aminoethyl)pyridin-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-aminoethyl)pyridin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets . The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison: 6-Amino-4-(2-aminoethyl)pyridin-2-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-amino-4-(2-aminoethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H11N3O/c8-2-1-5-3-6(9)10-7(11)4-5/h3-4H,1-2,8H2,(H3,9,10,11) |
InChI Key |
PJOVQBUCGRSNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)N)CCN |
Origin of Product |
United States |
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